2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with salicylic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of salicylic acid attacks the benzyl chloride, forming the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent, can be optimized to increase yield and purity .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate.
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Potential oxidation products include quinones or other oxidized aromatic compounds.
Scientific Research Applications
2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is used in various scientific research applications :
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biochemistry: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it can be used in drug discovery and development as a reference compound.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The specific mechanism of action for 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is not well-documented. its effects are likely mediated through interactions with biological macromolecules such as proteins or nucleic acids. The molecular targets and pathways involved would depend on the specific context of its use in research .
Comparison with Similar Compounds
2-Chloro-6-fluorobenzoic acid: Shares a similar structure but lacks the benzyl ether linkage.
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of 2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid.
2-Chloro-6-fluorobenzyl bromide: Another halogenated derivative used in similar synthetic applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-11-5-3-6-12(16)10(11)8-19-13-7-2-1-4-9(13)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYLQTGYMDLYGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.